molecular formula C19H16N2OS B258822 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-yl)acetamide

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-yl)acetamide

Cat. No.: B258822
M. Wt: 320.4 g/mol
InChI Key: QROGEJYQZYAFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl group, a phenylsulfanyl group, and a pyridyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-yl)acetamide typically involves the reaction of 2-phenyl-2-(phenylsulfanyl)acetic acid with 4-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-yl)acetamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2-(phenylsulfanyl)acetamide
  • 2-phenyl-2-(phenylsulfanyl)-N-(2-pyridyl)acetamide
  • 2-phenyl-2-(phenylsulfanyl)-N-(3-pyridyl)acetamide

Uniqueness

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the pyridyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-pyridin-4-ylacetamide

InChI

InChI=1S/C19H16N2OS/c22-19(21-16-11-13-20-14-12-16)18(15-7-3-1-4-8-15)23-17-9-5-2-6-10-17/h1-14,18H,(H,20,21,22)

InChI Key

QROGEJYQZYAFPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3

Origin of Product

United States

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